6-Methyl-3,5-dihydrospiro[benzo[b]azepine-4,2'-[1,3]dioxolan]-2(1H)-one
Description
This compound features a spirocyclic architecture combining a benzoazepine core (a seven-membered ring with one nitrogen atom) and a [1,3]dioxolane ring (a five-membered oxygen-containing ring) fused at the 4-position. The 6-methyl substituent on the benzazepine moiety likely enhances steric and electronic properties, influencing reactivity and biological interactions. Spiro compounds are notable for their conformational rigidity, which can improve metabolic stability and binding selectivity compared to non-spiro analogs .
Properties
Molecular Formula |
C13H15NO3 |
|---|---|
Molecular Weight |
233.26 g/mol |
IUPAC Name |
6'-methylspiro[1,3-dioxolane-2,4'-3,5-dihydro-1H-1-benzazepine]-2'-one |
InChI |
InChI=1S/C13H15NO3/c1-9-3-2-4-11-10(9)7-13(8-12(15)14-11)16-5-6-17-13/h2-4H,5-8H2,1H3,(H,14,15) |
InChI Key |
RBJUJPJJDJQFPS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2CC3(CC(=O)NC2=CC=C1)OCCO3 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 6-Methyl
Biological Activity
6-Methyl-3,5-dihydrospiro[benzo[b]azepine-4,2'-[1,3]dioxolan]-2(1H)-one is a complex heterocyclic compound notable for its unique spiro structure that combines a benzo[b]azepine ring with a dioxolane moiety. This structural configuration suggests diverse potential biological activities, particularly in the fields of medicinal chemistry and drug development.
The molecular formula of 6-Methyl-3,5-dihydrospiro[benzo[b]azepine-4,2'-[1,3]dioxolan]-2(1H)-one is with a molecular weight of 233.26 g/mol. The presence of functional groups such as the methyl group at the 6-position and the carbonyl group at the 2-position contributes to its reactivity and biological activity.
Biological Activity Overview
Research indicates that compounds similar to 6-Methyl-3,5-dihydrospiro[benzo[b]azepine-4,2'-[1,3]dioxolan]-2(1H)-one exhibit various biological activities. Notably, derivatives of benzo[b]azepines have been studied for their potential as:
- Anticancer agents : Compounds in this class have shown promise in inhibiting tumor cell proliferation.
- Antioxidants : Some derivatives exhibit significant antioxidant properties.
- Anti-inflammatory agents : Certain compounds have demonstrated the ability to reduce inflammatory responses.
Anticancer Activity
A study on benzodioxole derivatives highlighted that certain compounds exhibited potent anticancer activities against Hep3B liver cancer cells. For instance, compound 2a significantly reduced alpha-fetoprotein (α-FP) secretion and induced cell cycle arrest at the G2-M phase, suggesting its potential as an anticancer agent comparable to doxorubicin .
| Compound | IC50 (μM) | Mechanism | Cell Line |
|---|---|---|---|
| Compound 2a | 7.4 | G2-M phase arrest | Hep3B |
| Doxorubicin | 7.4 | G2-M phase arrest | Hep3B |
Antioxidant Activity
In vitro studies using the DPPH assay indicated that various synthesized compounds demonstrated significant antioxidant activity. For example, compound 2a showed an IC50 value of 39.85 µM compared to Trolox's IC50 of 7.72 µM .
The mechanisms underlying the biological activity of 6-Methyl-3,5-dihydrospiro[benzo[b]azepine-4,2'-[1,3]dioxolan]-2(1H)-one are not fully elucidated but may involve:
- PARP Inhibition : Similar compounds have been shown to inhibit PARP-1 and PARP-2 enzymes, leading to enhanced apoptosis in cancer cells through synthetic lethality .
- Cell Cycle Modulation : The ability to induce cell cycle arrest at specific phases is a crucial mechanism for anticancer activity .
Comparative Analysis with Related Compounds
The uniqueness of 6-Methyl-3,5-dihydrospiro[benzo[b]azepine-4,2'-[1,3]dioxolan]-2(1H)-one lies in its spiro configuration combined with a dioxolane ring system. This complexity may confer distinct biological properties not observed in simpler analogs.
| Compound Name | Structure Type | Biological Activity | Unique Features |
|---|---|---|---|
| Benzodiazepines | Aromatic Heterocycles | Anxiolytic | Simpler structure; lacks spiro configuration |
| 6-Methylbenzothiazole Derivatives | Heterocyclic | Antimicrobial | Contains sulfur; different activity profile |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Benzazepine Derivatives
(a) 2,3-Dihydro-[1H]-2-benzazepine (Compound 35)
- Structure: A non-spiro benzazepine lacking the dioxolane ring.
- Synthesis : Prepared via nucleophilic substitution using potassium carbonate and thiocresol .
(b) (4SR,5RS)-4,5-Dihydroxy-2-(4-methylphenyl)sulfonyl-2,3-dihydro-[1H]-2-benzazepine (Compound 36)
Dioxolane-Containing Analogs
(a) MHY2251 (2-(Benzo[d][1,3]dioxol-5-yl)-2,3-dihydroquinazolin-4(1H)-one)
- Structure: Shares the benzo[d][1,3]dioxolane moiety but has a quinazolinone core instead of benzazepine.
- Biological Activity : Acts as a SIRT1 inhibitor , suggesting that the dioxolane ring may contribute to target binding .

- Comparison : The benzazepine core in the target compound may offer distinct binding modes due to differences in ring size and nitrogen placement.
Heterocyclic Systems with Similar Substituents
(a) (2Z)-2-(2,4,6-Trimethylbenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11a)
- Structure: A thiazolo-pyrimidine derivative with methyl and cyano groups.
- Functional Insights: The cyano group enhances electrophilicity, while methyl substituents improve lipophilicity, similar to the 6-methyl group in the target compound .
(b) 6,11-Dihydro-2-(5-methylfuran-2-yl)-4,6-dioxo-4H-pyrimido[2,1-b]quinazoline-3-carbonitrile (12)
- Structure : A pyrimido-quinazoline system with a methylfuran substituent.
- Comparison: The fused quinazoline core increases planarity, contrasting with the non-planar spiro system of the target compound .
Comparative Data Table
Key Research Findings
- Spiro vs. Non-Spiro Systems: The spiro junction in the target compound likely enhances conformational rigidity, improving pharmacokinetic properties compared to linear benzazepines like Compound 35 .
- Dioxolane Impact : The [1,3]dioxolane ring may increase lipophilicity and oxidative stability relative to hydroxylated analogs (e.g., Compound 36) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

